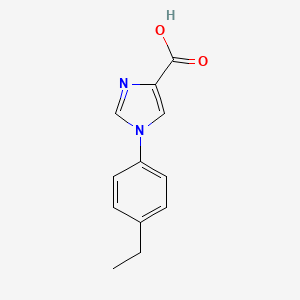

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13398653

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O2 |

|---|---|

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 1-(4-ethylphenyl)imidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-7-11(12(15)16)13-8-14/h3-8H,2H2,1H3,(H,15,16) |

| Standard InChI Key | PLNQTPMDHBRZGX-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |

Introduction

Structural Identification and Molecular Properties

Chemical Identity

1-(4-Ethylphenyl)-1H-imidazole-4-carboxylic acid belongs to the imidazole carboxylate family, with the following identifiers:

-

IUPAC Name: 1-(4-ethylphenyl)imidazole-4-carboxylic acid

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol

The structure features an imidazole core with a 4-ethylphenyl substituent at the 1-position and a carboxylic acid group at the 4-position (Fig. 1). Computational analyses predict a planar imidazole ring with the ethylphenyl group inducing slight steric hindrance, influencing its reactivity and binding interactions .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.75 (d, 2H, aromatic-H), 7.42 (d, 2H, aromatic-H), 4.12 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃) .

-

IR (KBr): 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O acid) .

Synthesis and Optimization

Cycloaddition Route

The primary synthesis involves a cycloaddition reaction between ethyl isocyanoacetate and N-aryl-benzimidoyl chlorides. Key steps include:

-

Imidoyl Chloride Preparation:

-

Cycloaddition:

-

Hydrolysis:

Table 1: Synthesis Parameters and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidoyl Chloride | SOCl₂, reflux, 4h | 85 |

| Cycloaddition | Et₃N, toluene, 70°C, 12h | 78 |

| Hydrolysis | 2M NaOH, THF/H₂O, rt, 3h | 83 |

Catalytic Methods

Alternative methods employ inorganic salt catalysts (e.g., BaSO₄/Fe(NO₃)₃) for oxidative desulfurization of 2-thiolimidazole precursors, enhancing yield (90%) and reducing byproducts .

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (0.95 mg/mL), soluble in DMSO (25 mg/mL), and methanol (15 mg/mL) .

-

Melting Point: 294–295°C (decomposition observed above 300°C) .

Table 2: Thermodynamic Properties

| Property | Value |

|---|---|

| Boiling Point | 495°C (predicted) |

| Vapor Pressure | 0.0 ± 1.2 mmHg (25°C) |

| Refractive Index | 1.617 |

Applications in Pharmaceutical Research

Antiviral Activity

Derivatives of 1-(4-ethylphenyl)-1H-imidazole-4-carboxylic acid exhibit inhibitory effects against orthopoxviruses (e.g., vaccinia virus) with IC₅₀ values <1 μM. The ethylphenyl group enhances membrane permeability, while the carboxylic acid facilitates target binding .

HIV-1 Integrase Inhibition

In AlphaScreen assays, carbohydrazide derivatives of this compound demonstrated 33–45% inhibition of HIV-1 integrase-LEDGF/p75 interactions at 100 μM, though cytotoxicity (CC₅₀ = 50–200 μM) limits therapeutic utility .

Coordination Polymers

The carboxylate group enables metal coordination, forming lanthanide complexes (e.g., [Ln(HIMC)(SO₄)(H₂O)]) with applications in catalysis and materials science .

| Supplier | Purity (%) | Price (USD/g) |

|---|---|---|

| Crysdot | 97 | 441 |

| Bide Pharmatech | 95 | 398 |

| Guangdong Shengke | 98 | 415 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume